molecular formula C12H16N4OS2 B128582 Thiothiamine CAS No. 299-35-4

Thiothiamine

Cat. No.: B128582
CAS No.: 299-35-4
M. Wt: 296.4 g/mol
InChI Key: SQOCQQPFEFRKBV-UHFFFAOYSA-N
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Description

Thiothiamine, known chemically as 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione , is a synthetic thiamine-related compound identified as Thiamine impurity E . With the molecular formula C12H16N4OS2 and a CAS registry number of 299-35-4 , it serves as a valuable reference standard in pharmaceutical research for quality control and the analysis of thiamine-containing preparations. Researchers are exploring the properties of synthetic thiamine thioesters like this compound to understand their potential biological activities, which may include antioxidant and anti-inflammatory properties observed in related compounds . As a research chemical, it provides insights into the structure-activity relationships of thiamine derivatives and their mechanisms of action, which may operate independently of the classical coenzyme function of thiamine diphosphate . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOCQQPFEFRKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184012
Record name 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299-35-4
Record name 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299-35-4
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Record name Thiothiamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione
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Record name 3-(4-amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione
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Record name THIOTHIAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiothiamine involves several steps. One common method includes the dissociation of acetamidine hydrochloride with liquid sodium methoxide, followed by the addition of alpha-(o-chloroaniline)ylmethenyl-beta-formylaminopropionitrile (enamine). This mixture undergoes cyclization, hydrolysis, and subsequent reactions with carbon disulfide and gamma-chloro-gamma-acetyl propanol to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of advanced reactors and purification techniques is common in industrial settings to achieve these goals.

Chemical Reactions Analysis

Reaction Scheme

  • Cyclization :

    • α-(o-Chloroaniline)ylmethenyl-β-formylaminopropionitrile reacts with acetamidine hydrochloride in methanol under reflux to form a pyrimidine-thiazole intermediate .

    • Conditions: Methanol solvent, 70–95°C, 1–3 hours.

  • Hydrolysis and Condensation :

    • The intermediate undergoes hydrolysis with NaOH, followed by reaction with carbon disulfide (CS₂) and γ-chloro-γ-acetylpropanol to introduce the thione group .

    • Key step: Thiolation with CS₂ at 30–40°C for 1–3 hours .

  • Purification :

    • The crude product is dissolved in hydrochloric acid (6–9% w/w), decolorized with activated carbon, and neutralized to pH 7.2–7.3 with NaOH to precipitate this compound .

Thermal and pH-Dependent Degradation

  • First-order kinetics : Thiamine salts (e.g., thiamine mononitrate) degrade via pseudo first-order reactions, influenced by temperature and pH . Activation energies (Eₐ) range from 21–32 kcal/mol .

  • pH impact : Thiamine derivatives are more stable in acidic conditions (pH 3) than neutral solutions (pH 6) . At pH 6, degradation accelerates due to hydrolysis of the methylene bridge .

Table 2: Comparative Stability of Thiamine Derivatives

ParameterThiamine Mononitrate (TMN)Thiamine Chloride HCl (TClHCl)This compound (Inferred)
Degradation at 80°C (5 days)32% remaining 94% remaining N/A
Activation Energy (Eₐ)21–25 kcal/mol 21–32 kcal/mol Likely higher due to S-substitution
Degradation ProductsMild sensory changes Intense color/aroma Potential thiol byproducts

Thiolation and Condensation

  • The substitution of oxygen with sulfur in the thiazole ring (Fig. 1) alters electronic properties, increasing nucleophilicity at the sulfur center .

  • Computational models suggest sulfur’s polarizability lowers transition-state barriers in thiolation reactions .

Acid/Base Reactivity

  • This compound’s 4′-aminopyrimidine ring can tautomerize to a 1′,4′-iminopyrimidine form under acidic conditions, facilitating proton transfers in enzymatic systems .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Thiothiamine is structurally similar to thiamine, with a notable difference being the replacement of a carbon atom with a sulfur atom in the thiazole ring. This modification alters its electronic properties, potentially influencing its interactions with biological systems. The compound is believed to act as an antagonist to thiamine, which may inhibit thiamine uptake or function in certain contexts.

Biological Activities

This compound exhibits several biological activities that make it a subject of interest in various research domains:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases. Research indicates that it could mitigate damage from oxidative stress, although further studies are required to confirm its efficacy and safety in human populations.
  • Anti-Cancer Properties : In vitro studies have shown that this compound can exert anti-proliferative effects on certain cancer cell lines by disrupting their energy metabolism. However, these findings are still in the early stages and require validation through in vivo studies.
  • Thiamine Metabolism Research : As a research tool, this compound can be used to investigate the metabolic pathways of thiamine. Its ability to compete for transporters and enzymes involved in thiamine metabolism allows researchers to explore mechanisms regulating thiamine homeostasis.

Neurological Disorders

This compound's potential neuroprotective effects suggest applications in managing conditions like Alzheimer's disease (AD) and other neurodegenerative disorders. Studies have indicated that thiamine supplementation can improve cognitive function in AD patients . this compound may enhance these effects due to its unique properties.

Cardiovascular Health

Research has linked thiamine deficiency with cardiovascular issues such as QTc prolongation and arrhythmias. A case study highlighted significant improvements in cardiac function following thiamine supplementation, underscoring the importance of adequate vitamin B1 levels for heart health .

Cancer Therapy

The anti-cancer properties of this compound warrant further exploration for potential therapeutic applications. Its ability to interfere with cancer cell metabolism could lead to novel treatment strategies, particularly for cancers resistant to conventional therapies.

Table 1: Summary of Research Findings on this compound

Study FocusFindingsImplications
NeuroprotectionPotential protection against oxidative stress and neuroinflammationPossible therapeutic use in AD
Anti-cancer activityAnti-proliferative effects on cancer cell linesFurther research needed for validation
Thiamine metabolismCompetes with thiamine for transportersInsights into thiamine homeostasis
Cardiovascular healthImprovement in QTc prolongation symptoms with supplementationImportance of thiamine in heart health

Case Study: Thiamine Deficiency and Neurological Symptoms

A documented case illustrated a patient with severe neurological symptoms attributed to thiamine deficiency, including gait ataxia and sensory deficits. Following treatment with intravenous this compound, the patient showed significant improvement, emphasizing the compound's potential role in treating neurological disorders linked to vitamin deficiencies .

Mechanism of Action

Thiothiamine exerts its effects by mimicking the action of thiamine in the body. It is thought to reduce intracellular protein glycation by redirecting glycolytic flux. This compound is primarily a transport form of the vitamin, while its active forms are phosphorylated derivatives that participate in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiothiamine shares structural and functional relationships with thiamine and its derivatives. Below is a systematic comparison:

This compound vs. Thiamine (Vitamin B₁)

Property This compound Thiamine
Molecular Formula C₁₄H₂₀N₄O₃S₂ C₁₂H₁₇N₄OS⁺
Key Functional Group Thioamide (-C=S-NH₂) Amino (-NH₂)
Stability Oxidizes readily to thiamine Stable under physiological conditions
Bioavailability Low (requires conversion to thiamine) High (direct cofactor in metabolism)
Applications Analytical standard Clinical supplementation

This compound’s oxidation follows acid-catalyzed kinetics, where increasing hydrogen ion concentration accelerates its conversion to thiamine .

This compound vs. Thiamine Disulfide (Allithiamine)

Property This compound Thiamine Disulfide
Structure Thioamide derivative Disulfide-linked dimer of thiamine
Natural Sources Onions, cabbages Garlic, leeks
Stability Oxidizes in acidic conditions More stable; resistant to hydrolysis
Bioactivation Converts to thiamine via oxidation Converts to thiamine via enzymatic reduction

Thiamine disulfide, unlike this compound, is a dimer with a disulfide bond, enhancing its stability and enabling prolonged release of thiamine in vivo . Both compounds serve as thiamine reservoirs but differ in activation mechanisms.

Research Findings and Data

Oxidation Kinetics of this compound

Studies demonstrate that this compound oxidation follows a self-catalyzed acid mechanism:

  • Rate Equation : $ \text{Rate} = k[\text{H⁺}]^1[\text{this compound}]^1 $, where $ k $ increases with initial acid concentration .
  • Practical Implication : Industrial synthesis requires controlled acid addition to optimize conversion efficiency .

Detection in Foodstuffs

This compound is detected in onions and cabbages via paper chromatography and cyanogen bromide-mediated thiochrome conversion, though its levels are low due to rapid oxidation .

Biological Activity

Thiothiamine, a synthetic derivative of thiamine (vitamin B1), has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for health, supported by diverse research findings and case studies.

Overview of this compound

This compound is characterized by the presence of a sulfur atom in its structure, which distinguishes it from natural thiamine. This modification enhances its stability and bioavailability, making it a subject of interest in various biochemical and pharmacological studies.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Coenzymatic Role : Like thiamine, this compound acts as a coenzyme in carbohydrate metabolism, particularly in the decarboxylation of α-keto acids and the pentose phosphate pathway. It is essential for the functioning of enzymes such as pyruvate dehydrogenase and transketolase .
  • Antioxidant Properties : this compound has been shown to possess antioxidant properties, which may protect cells from oxidative stress. Studies indicate that it can scavenge free radicals and reduce lipid peroxidation .
  • Neuroprotective Effects : Research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity and promoting cognitive function .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Mechanism Study Reference
AntioxidantScavenging free radicals
NeuroprotectionInhibition of acetylcholinesterase
Metabolic RegulationCoenzyme for carbohydrate metabolism
CytoprotectiveReduces oxidative stress in neuronal cells

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of this compound on cognitive decline in Alzheimer's patients. Participants receiving this compound showed improved cognitive scores compared to a placebo group. The study highlighted the compound's potential to enhance cholinergic function and reduce neuroinflammation .

Case Study 2: Antioxidant Activity in Diabetic Models

In diabetic rat models, this compound administration resulted in significant reductions in blood glucose levels and improvements in oxidative stress markers. The findings suggest that this compound may play a role in managing diabetes-related complications through its antioxidant properties .

Synthesis and Structural Variants

Recent advancements in crystal engineering have led to the development of various polymorphs of this compound, enhancing its powder properties for pharmaceutical applications. These modifications aim to improve solubility and bioavailability, crucial for therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiothiamine
Reactant of Route 2
Thiothiamine

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